N-Butylscopolammonium Bromide-d9
描述
Chemical Definition and Classification
This compound belongs to the chemical class of deuterium-labeled quaternary ammonium compounds, specifically classified as a stable isotope-labeled tropane alkaloid derivative. The compound features a tricyclic quaternary ammonium structure characterized by the presence of nine strategically positioned deuterium atoms replacing hydrogen atoms in the molecular framework. This deuterated analog maintains the fundamental chemical properties of its parent compound while providing distinct mass spectrometric characteristics essential for analytical applications.
The compound exhibits the molecular formula C₂₁H₂₁D₉NO₄- Br, indicating the presence of twenty-one carbon atoms, twenty-one hydrogen atoms, nine deuterium atoms, one nitrogen atom, four oxygen atoms, and one bromide ion. The quaternary ammonium nature of the compound results from the nitrogen atom bearing four substituents, creating a permanently charged cationic species that pairs with the bromide anion to form the stable salt structure.
Chemical classification systems categorize this compound as an anticholinergic agent derivative, specifically within the antimuscarinic subclass of compounds. The compound represents a semisynthetic modification of the naturally occurring alkaloid scopolamine, with structural alterations including butyl substitution at the nitrogen center and selective deuterium incorporation for analytical purposes.
Historical Context and Development
The development of this compound emerged from the analytical chemistry community's need for precise internal standards in bioanalytical method development. While the parent compound N-Butylscopolammonium Bromide was first patented in 1950 and approved for medical use in 1951, the deuterated analog represents a more recent innovation in stable isotope chemistry. The compound's creation reflects advances in deuterium labeling technology that became prominent in analytical chemistry during the late twentieth and early twenty-first centuries.
The historical significance of this compound lies in its contribution to the evolution of quantitative bioanalysis, particularly in the pharmaceutical industry's quest for more accurate and reliable analytical methods. Early analytical approaches for scopolamine and its derivatives relied on less sophisticated techniques that often suffered from matrix effects and insufficient sensitivity for trace-level detection in biological samples.
The development of deuterium-labeled internal standards like this compound addressed critical analytical challenges by providing chemically similar compounds that could compensate for extraction variability and matrix effects while maintaining chromatographic separation from the target analyte. This innovation marked a significant advancement in bioanalytical methodology, enabling researchers to achieve unprecedented levels of accuracy and precision in pharmaceutical analysis.
Relationship to Parent Compound (N-Butylscopolammonium Bromide)
This compound maintains an intimate structural relationship with its unlabeled parent compound, N-Butylscopolammonium Bromide, differing only in the substitution of nine hydrogen atoms with deuterium isotopes. The parent compound, also known as hyoscine butylbromide or scopolamine butylbromide, represents a quaternary ammonium derivative of the naturally occurring tropane alkaloid scopolamine.
The parent compound demonstrates significant pharmaceutical importance as an anticholinergic and antispasmodic agent, widely used for treating abdominal pain, esophageal spasms, and various gastrointestinal disorders. The structural modification from scopolamine to N-Butylscopolammonium Bromide involves the attachment of a butyl-bromide moiety to the nitrogen center, creating a quaternary ammonium compound that exhibits reduced central nervous system penetration compared to scopolamine itself.
The deuterated analog preserves all essential structural features of the parent compound, including the tricyclic core structure, the ester linkage, and the quaternary ammonium center. This structural conservation ensures that this compound exhibits nearly identical physicochemical properties to its unlabeled counterpart, including similar extraction behavior, chromatographic retention characteristics, and ionization efficiency in mass spectrometric analysis.
The relationship between the deuterated and unlabeled compounds proves particularly valuable in analytical applications where precise quantification requires compensation for analytical variability. The deuterium substitution provides sufficient mass difference for mass spectrometric distinction while maintaining chemical similarity for consistent analytical behavior.
Significance in Analytical Chemistry and Research
This compound has established itself as an indispensable tool in modern analytical chemistry, particularly in the field of bioanalytical method development and validation. The compound's primary significance lies in its role as an internal standard for liquid chromatography-mass spectrometry methods designed to quantify N-Butylscopolammonium Bromide in biological matrices such as human plasma and urine.
The analytical utility of this deuterated compound stems from its ability to compensate for various sources of analytical variability that commonly affect bioanalytical methods. These include extraction recovery variations, matrix effects, instrument drift, and ionization suppression or enhancement effects in electrospray ionization mass spectrometry. By serving as an internal standard, this compound enables analysts to achieve superior accuracy and precision compared to methods relying solely on external standardization.
Recent analytical method development has demonstrated the compound's effectiveness in ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry applications, where detection limits as low as 0.03 nanograms per milliliter have been achieved. This exceptional sensitivity proves crucial for pharmacokinetic studies and bioequivalence assessments where drug concentrations in biological samples may be extremely low.
The compound's significance extends beyond routine analytical applications to encompass advanced research in pharmaceutical development, including stability studies, formulation development, and quality control applications. Research has shown that this compound maintains excellent stability characteristics, making it suitable for long-term analytical method validation and routine laboratory use.
Nomenclature and Chemical Identifiers
This compound is recognized by multiple systematic and common names that reflect different aspects of its chemical structure and properties. The primary chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, describing the complete tricyclic structure with appropriate stereochemical designations.
The compound is systematically identified as 7(S)-(1α,2β,4β,5α,7β)]-9-Butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d9, indicating the complex tricyclic structure with specific stereochemical configurations at multiple chiral centers. Alternative systematic names include various representations of the same molecular structure using different nomenclature approaches.
Chemical databases and commercial suppliers utilize various product codes and identifiers for this compound. The Chemical Abstracts Service has assigned the registry number 305363-07-9 specifically for the deuterated analog. Commercial suppliers employ distinct product codes such as TRC-B693752 from LGC Standards and DA-S144-a from other analytical chemistry suppliers.
The following table summarizes the key chemical identifiers and nomenclature for this compound:
The molecular weight discrepancy observed between different sources reflects variations in how suppliers report the molecular weight, with some including the full bromide salt weight and others reporting only the cationic portion. The deuterium incorporation adds approximately 9 atomic mass units to the base molecular weight of the unlabeled compound, providing sufficient mass difference for analytical distinction in mass spectrometric applications.
属性
分子式 |
C₂₁H₂₁D₉BrNO₄ |
|---|---|
分子量 |
449.37 |
同义词 |
7(S)-(1α,2β,4β,5α,7β)]-9-Butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide; (-)-Scopolamine Butylbromide-d9; Amisepan-d9; Buscopan-d9; N-Butylhyoscinium Bromide-d9; Stibron-d9; Tirantil-d9; |
产品来源 |
United States |
相似化合物的比较
Pharmacokinetic and Clinical Considerations
- NBB-d9 in Research : Enables precise quantification of NBB in biological samples, critical for dose-response studies and metabolite identification .
- Adverse Effects: NBB (non-deuterated) causes transient tachycardia in horses, while atropine risks ileus—highlighting NBB’s superior safety profile for visceral antispasmodic use .
- Regulatory Status : NBB is FDA-approved for equine use (21 CFR 522.275), whereas NBB-d9 remains a research-grade compound .
准备方法
Key Reaction Parameters:
The extended reaction time for the deuterated variant accounts for the kinetic isotope effect, which reduces the reaction rate by approximately 15% due to stronger C-D bonds compared to C-H.
Stepwise Synthesis Protocol
Reaction Setup and Alkylation
-
Reagents :
-
Scopolamine (10 g, 0.033 mol)
-
1-Bromobutane-d9 (30 ml, 0.278 mol)
-
-
Procedure :
-
Combine reagents in a reflux apparatus under nitrogen.
-
Heat to 90–95°C with continuous stirring for 35–40 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate:methanol 4:1, Rf = 0.45 for product).
-
Crude Product Isolation
Post-reaction, the mixture is cooled to 25°C, and excess 1-bromobutane-d9 is decanted. The residual solid is dissolved in anhydrous ethanol (3× volume) and crystallized at 8–10°C for 12 hours. Filtration yields a pale-yellow crude product.
| Isolation Step | Efficiency |
|---|---|
| Crystallization Recovery | 89% |
| Purity (HPLC) | 82–85% |
Refinement and Deuterium Incorporation Analysis
Recrystallization Optimization
The crude product undergoes recrystallization in ethanol (5× volume) at 70°C, followed by slow cooling to 8°C. This step removes unreacted scopolamine and bromide salts, enhancing purity to >95%.
Critical Factors :
-
Ethanol Purity : ≤0.1% water content to prevent hydrolysis.
-
Cooling Rate : 1°C/min to maximize crystal formation.
Isotopic Purity Validation
Deuterium incorporation is verified via mass spectrometry and nuclear magnetic resonance (NMR):
| Technique | Key Data |
|---|---|
| ESI-MS | m/z 368.5 [M⁺], 9 deuterium peaks |
| ²H NMR (CDCl₃) | δ 1.25–1.45 (m, 9D, butyl chain) |
Industrial-Scale Adaptations
Large-scale production (≥1 kg batches) employs automated reactors with:
-
In Situ Deuterated Reagent Recycling : Distillation recovers 75–80% of unreacted 1-bromobutane-d9.
-
Continuous Crystallization : Enhances yield to 67% while reducing ethanol consumption by 40%.
Economic and Environmental Impact :
| Metric | Improvement vs. Non-Deuterated Process |
|---|---|
| Raw Material Cost | +220% (due to deuterated reagents) |
| Waste Generation | -30% (solvent-free synthesis) |
Challenges and Mitigation Strategies
Isotopic Exchange Side Reactions
Trace moisture induces H/D exchange at the ammonium center, reducing isotopic purity. Solutions include:
-
Rigorous drying of scopolamine (≤0.05% moisture via Karl Fischer titration).
-
Conducting reactions under molecular sieve-treated nitrogen.
Byproduct Formation
Degradation products (e.g., scopine-d9) are minimized by:
-
Maintaining pH 6.5–7.0 with sodium bicarbonate buffer.
-
Limiting exposure to light (UV-sensitive intermediates).
Comparative Analysis of Methodologies
常见问题
Q. What are the validated synthetic routes and characterization methods for N-Butylscopolammonium Bromide-d9?
Basic Question
this compound is synthesized by deuteration of the parent compound, N-Butylscopolammonium Bromide. Key steps include:
Q. Table 1: Key Synthesis Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Deuteration Reagent | 1-Bromobutane-d9 | |
| Solvent for Crystallization | Methanol | |
| Purity Verification | NMR (¹H, ²H), High-Resolution MS |
Q. How does this compound affect visceral and somatic pain thresholds in preclinical models?
Advanced Question
In equine models, N-Butylscopolammonium Bromide (NBB) demonstrates:
- Visceral Antinociception : Significant increase in colorectal distention thresholds (e.g., +15–20 mmHg at 35–65 min post-IV administration) via anticholinergic action on smooth muscle .
- Somatic Effects : Transient thermal threshold elevation (e.g., 5-min post-administration), though less pronounced than butorphanol .
Q. Methodological Considerations :
- Dosage : 0.3 mg/kg IV bolus followed by saline CRI (10 mL/h) .
- Controls : Saline placebo and comparator drugs (e.g., acepromazine) to isolate NBB-specific effects .
- Limitations : Small sample sizes (n=5–6 horses) may underpower detection of subtle effects .
Q. Table 2: Key Pharmacodynamic Findings
| Parameter | NBB Effect (vs. Baseline) | Time Post-Dose | Reference |
|---|---|---|---|
| Colorectal Distention | ↑ 25% pressure tolerance | 35–65 min | |
| Heart Rate | ↑ 10–15 bpm (anticholinergic) | 15–20 min | |
| Pupil Diameter | ↑ 30–40% (sustained dilation) | 5–30 min |
Q. How should researchers address contradictions in reported effects on intestinal motility?
Advanced Question
Discrepancies in studies (e.g., vs. 21) may arise from:
- Model Variability : Species-specific responses (e.g., horses vs. rodents) to anticholinergics .
- Dosage Regimens : Subtherapeutic doses or rapid metabolism in certain models .
- Measurement Techniques : Differences in motility assessment (e.g., manometry vs. radiographic tracking).
Q. Resolution Strategies :
Meta-Analysis : Pool data across studies using standardized effect sizes and heterogeneity tests .
Dose-Response Curves : Establish optimal therapeutic ranges (e.g., 0.2–0.5 mg/kg in equine models) .
Mechanistic Studies : Use isotopic tracers (e.g., D9-labeled NBB) to quantify tissue-specific receptor binding .
Q. What statistical approaches are recommended for analyzing time-dependent pharmacological data?
Advanced Question
For longitudinal studies (e.g., pain threshold measurements over 2 hours):
- Split-Plot ANOVA : Accounts for repeated measures (time) and fixed/random factors (treatment, horse) .
- Model: .
- Post hoc adjustments: Bonferroni correction for multiple comparisons (critical ) .
- Survival Analysis : For censored data (e.g., maximum temperature thresholds in thermal tests) .
Key Software : SAS, R (lme4 package) for mixed-effects models .
Q. How can methodological studies improve the reproducibility of this compound research?
Advanced Question
Guidelines from methodological frameworks () suggest:
Q. What are the ethical considerations for in vivo studies using deuterated anticholinergics?
Basic Question
- 3Rs Compliance : Minimize animal use via crossover designs (e.g., same horses for multiple treatments) .
- Dosage Justification : Cite prior pharmacokinetic data (e.g., 0.3 mg/kg safe in equine models) .
- Endpoint Humane Criteria : Define thresholds for early termination (e.g., heart rate >100 bpm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
